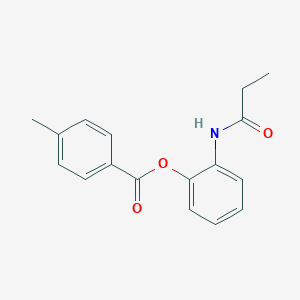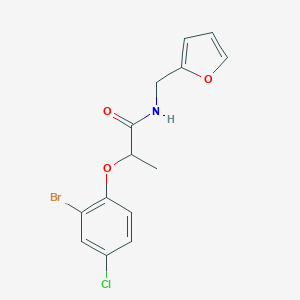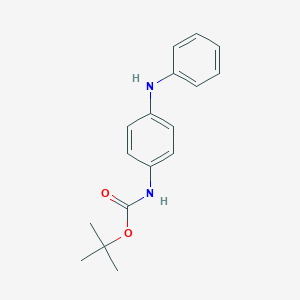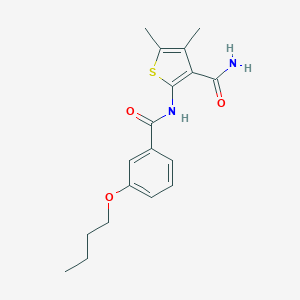
2-(propionylamino)phenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(propionylamino)phenyl 4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propanoylamino group attached to a phenyl ring, which is further esterified with 4-methylbenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propionylamino)phenyl 4-methylbenzoate can be achieved through a multi-step process:
Acylation Reaction: The initial step involves the acylation of aniline with propanoyl chloride to form 2-(Propanoylamino)aniline. This reaction typically requires a base such as pyridine to neutralize the hydrochloric acid by-product.
Esterification Reaction: The second step involves the esterification of 2-(Propanoylamino)aniline with 4-methylbenzoic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(propionylamino)phenyl 4-methylbenzoate can undergo oxidation reactions, particularly at the methyl group of the benzoate moiety, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced at the carbonyl group of the ester, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 2-(Propanoylamino)phenyl 4-carboxybenzoate.
Reduction: 2-(Propanoylamino)phenyl 4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(propionylamino)phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and acylation reactions.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(propionylamino)phenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active components that exert biological effects. The propanoylamino group may interact with proteins, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Propanoylamino)phenyl benzoate: Lacks the methyl group on the benzoate moiety.
2-(Propanoylamino)phenyl 4-chlorobenzoate: Contains a chlorine substituent instead of a methyl group.
2-(Propanoylamino)phenyl 4-nitrobenzoate: Contains a nitro group instead of a methyl group.
Uniqueness
2-(propionylamino)phenyl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32g/mol |
Nombre IUPAC |
[2-(propanoylamino)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)18-14-6-4-5-7-15(14)21-17(20)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19) |
Clave InChI |
JSTSFAMGALJFCB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B495832.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B495833.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B495834.png)

![N-(2-furylmethyl)-2-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B495838.png)
![N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B495840.png)
![2-(4-methoxyphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495841.png)
![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495842.png)
![2-{[2-(2-chlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B495846.png)

![2-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B495850.png)
![N-[3-(benzyloxy)phenyl]propanamide](/img/structure/B495852.png)
![2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B495853.png)

